molecular formula C14H18O5 B15089453 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-39-5

2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid

Cat. No.: B15089453
CAS No.: 834869-39-5
M. Wt: 266.29 g/mol
InChI Key: MLXFTSJJXMUPAP-UHFFFAOYSA-N
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Description

2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an oxane ring and ethoxy groups attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid typically involves the reaction of benzoic acid derivatives with oxane and ethoxy groups. One common method involves the esterification of benzoic acid with 2-(2-hydroxyethoxy)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid involves its interaction with specific molecular targets. The oxane and ethoxy groups can facilitate binding to enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(Methoxyethoxy)ethoxy]carbonyl}benzoic acid
  • 2-{2-[(Ethoxyethoxy)carbonyl]benzoic acid
  • 2-{2-[(Methacryloyloxy)ethoxycarbonyl]benzoic acid

Uniqueness

2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

834869-39-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

InChI

InChI=1S/C14H18O5/c15-14(16)11-5-1-2-6-12(11)17-9-10-19-13-7-3-4-8-18-13/h1-2,5-6,13H,3-4,7-10H2,(H,15,16)

InChI Key

MLXFTSJJXMUPAP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

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